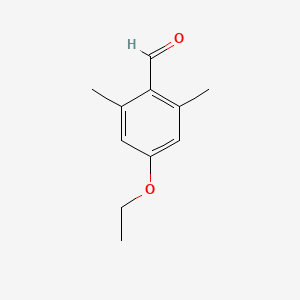

4-Ethoxy-2,6-dimethylbenzaldehyde

Description

Significance of Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. wisdomlib.orgrug.nl They are integral to the creation of pharmaceuticals, agrochemicals, dyes, and fragrances. google.com The reactivity of the aldehyde group, coupled with the diverse functionalities that can be introduced onto the benzene (B151609) ring, makes them invaluable precursors in numerous synthetic pathways. wisdomlib.orgevitachem.com Their importance is highlighted by their use in forming Schiff bases, synthesizing pyrazole (B372694) derivatives, and incorporating various functional groups into larger molecules. wisdomlib.org

Overview of Steric and Electronic Influences of Ethoxy and Methyl Substituents on Benzaldehyde (B42025) Reactivity

The reactivity of a benzaldehyde derivative is intricately governed by the electronic and steric effects of its substituents. The ethoxy group at the para position (C4) in 4-Ethoxy-2,6-dimethylbenzaldehyde is an electron-donating group through resonance, which increases the electron density of the benzene ring and can influence the reactivity of the aldehyde. Conversely, the two methyl groups at the ortho positions (C2 and C6) exert a significant steric hindrance around the aldehyde functional group. This steric crowding can impede the approach of nucleophiles to the carbonyl carbon, thereby reducing its reactivity in certain reactions. ncert.nic.in The interplay of these electronic and steric factors is a key determinant of the chemical behavior of this compound.

Historical Context of Related Alkoxy- and Dimethylbenzaldehyde Research

Research into alkoxy- and dimethylbenzaldehydes has a rich history, driven by their prevalence in natural products and their utility in synthesis. For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives, such as 4-ethoxy-3-methoxybenzaldehyde (B93258), are well-known for their flavor and fragrance properties and have been subjects of extensive study. nih.gov Similarly, various dimethylbenzaldehyde isomers have been synthesized and their properties investigated. nih.govsigmaaldrich.comgoogle.com The synthesis of these compounds has often involved methods like the oxidation of corresponding toluenes or the formylation of substituted benzenes. ncert.nic.in This historical work provides a foundation for understanding the synthesis and reactivity patterns that can be expected for this compound.

Identification of Underexplored Research Avenues for this compound

Despite the extensive research on related compounds, this compound itself appears to be a relatively underexplored molecule. While its synthesis and basic properties are documented, a deep dive into its unique reactivity, potential applications in materials science or medicinal chemistry, and its use as a specialized building block in complex organic synthesis remains an open area for investigation. Further research could focus on leveraging its specific steric and electronic properties to achieve novel chemical transformations or to design molecules with tailored functionalities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 860748-43-2 |

Note: This data is based on the fundamental structure of the compound and may be supplemented by more detailed experimental findings.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPBPWUWHKNBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 2,6 Dimethylbenzaldehyde and Analogues

Strategic Approaches to the 4-Ethoxy-2,6-dimethylbenzaldehyde Core

The construction of the this compound molecule can be approached by sequentially introducing the required functional groups onto a benzene (B151609) ring. The most logical synthetic pathway involves starting with a commercially available, pre-functionalized arene, such as 3,5-dimethylphenol (B42653), and then performing subsequent etherification and formylation steps.

Chemo- and Regioselective Formylation of Substituted Arenes

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of aromatic chemistry. The key challenge in synthesizing this compound is achieving formylation at the para-position relative to the ethoxy group, which is sterically hindered by the two adjacent methyl groups. Several classical and modern formylation methods can be considered.

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com The precursor, 1-ethoxy-3,5-dimethylbenzene (B171587), is an activated arene and a suitable substrate. The Vilsmeier reagent is a relatively mild electrophile, which can provide good regioselectivity. chemistrysteps.com The reaction proceeds through an electrophilic aromatic substitution, where the bulky Vilsmeier reagent attacks the aromatic ring, followed by hydrolysis to yield the aldehyde. wikipedia.org Given the ortho, para-directing nature of the ethoxy group and the steric hindrance from the methyl groups, formylation is directed to the available para-position.

Duff Reaction: The Duff reaction is another method for the formylation of highly activated arenes like phenols, using hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid or glycerol. synarchive.comwikipedia.org This reaction typically favors ortho-formylation. wikipedia.org However, if the ortho positions are blocked, as they are in 1-ethoxy-3,5-dimethylbenzene, formylation can occur at the para position. wikipedia.org Modifications to the Duff reaction, such as using anhydrous trifluoroacetic acid as a solvent, have been shown to influence the selectivity and can be used for mono- or di-formylation of substituted phenols. thieme-connect.com

Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform (B151607) (CHCl₃) and a strong base. wikipedia.orgbyjus.com The reactive species is dichlorocarbene (B158193), which is generated in situ. nrochemistry.com While highly effective for ortho-formylation, it is generally less suitable for para-formylation unless the ortho positions are sterically blocked. mychemblog.com The harsh basic conditions and potential for side reactions can also limit its applicability for complex substrates. wikipedia.org

| Reaction | Formylating Agent | Typical Substrate | Key Features |

| Vilsmeier-Haack | DMF/POCl₃ | Electron-rich arenes (e.g., ethers, anilines) | Mild conditions; suitable for para-formylation of hindered systems. organic-chemistry.orgwikipedia.orgjk-sci.com |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols and other activated arenes | Primarily ortho-selective; para-formylation possible if ortho positions are blocked. synarchive.comwikipedia.orgecu.edu |

| Reimer-Tiemann | Chloroform (CHCl₃)/Base | Phenols | Primarily ortho-selective; involves dichlorocarbene intermediate. wikipedia.orgbyjus.comunacademy.com |

Etherification Strategies for the Introduction of the 4-Ethoxy Moiety

The introduction of the ethoxy group is a critical step, which can be performed either before or after the formylation step. A common and efficient strategy is the etherification of a phenolic precursor.

Williamson Ether Synthesis: This classical method remains one of the most reliable for preparing ethers. The synthesis of the precursor 1-ethoxy-3,5-dimethylbenzene would involve the deprotonation of 3,5-dimethylphenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the ether via an Sₙ2 reaction. A similar protocol is used to synthesize 4-ethoxy-3-methoxybenzaldehyde (B93258) from vanillin (B372448), where diethyl sulfate is used as the ethylating agent in an aqueous solution of sodium hydroxide. nih.gov

The choice of base, solvent, and ethylating agent can be optimized to maximize the yield and minimize side reactions. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic ethylating agent.

Controlled Methylation Techniques for the 2,6-Positions of the Aromatic Ring

Directing the methylation to specific positions on an aromatic ring can be synthetically challenging. Therefore, the most practical and efficient approach to synthesizing this compound is to begin with a starting material that already contains the desired dimethyl substitution pattern.

Use of Pre-methylated Starting Materials: The compound 3,5-dimethylphenol (3,5-xylenol) is a readily available commercial chemical and serves as an ideal precursor. nist.govsigmaaldrich.comsigmaaldrich.com Its industrial synthesis often starts from xylene isomers, which undergo acylation followed by oxidation and hydrolysis to yield the target phenol (B47542) with high yield under relatively mild conditions. google.com By starting with 3,5-dimethylphenol, the challenge of regioselective methylation is circumvented, allowing the synthesis to focus on the subsequent etherification and formylation steps, where regioselectivity is more readily controlled by the existing substituents. While direct methylation of phenols is possible, achieving controlled di-methylation at specific positions often leads to mixtures of isomers and is generally less efficient than using a pre-functionalized starting block. Studies on the environmental exposure to phenols have also led to research on their metabolic pathways, including methylation, though this is distinct from synthetic applications. nih.govnih.gov

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and avoid harsh reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Aryl Aldehyde Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, including the introduction of a formyl group. These methods typically start from an aryl halide or triflate.

Reductive Carbonylation: One of the most prominent methods is the palladium-catalyzed formylation of aryl halides using synthesis gas (a mixture of carbon monoxide and hydrogen). researchgate.net This reaction can be performed on aryl bromides or iodides. For the synthesis of this compound, a precursor such as 1-bromo-4-ethoxy-2,6-dimethylbenzene would be required. The reaction often employs specialized phosphine (B1218219) ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium A), which have been shown to be highly efficient even at low catalyst loadings and low pressures of synthesis gas. researchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion and subsequent reduction to form the aldehyde. acs.org

Formylation with CO Surrogates: Due to the hazards associated with gaseous carbon monoxide, various CO surrogates have been developed. Formic acid can be used as both a carbonyl and hydrogen source in the presence of an activator like propylphosphonic anhydride. nih.gov Another approach uses isocyanides, such as tert-butyl isocyanide, as the formyl group source in a palladium-catalyzed reaction with an aryl halide and a silane (B1218182) reducing agent. organic-chemistry.org Recently, a redox-neutral formylation of aryl chlorides using 1,3-dioxolane (B20135) as the formyl group precursor has been developed, employing a combination of nickel and photoredox catalysis. princeton.edu

| Method | Catalyst/Reagents | Substrate | Key Features |

| Reductive Carbonylation | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, CO/H₂ | Aryl bromide/iodide | Industrially relevant, can be performed at low pressure with efficient ligands. researchgate.netacs.org |

| Formylation with Formic Acid | Pd catalyst, propylphosphonic anhydride | Aryl iodide | Avoids gaseous CO; formic acid acts as CO and H₂ source. nih.gov |

| Formylation with Isocyanide | Pd catalyst, isocyanide, silane | Aryl halide | Mild conditions, good functional group tolerance. organic-chemistry.org |

| Photoredox/Nickel Catalysis | Ni catalyst, photoredox catalyst, 1,3-dioxolane | Aryl chloride | Redox-neutral, uses abundant aryl chlorides and avoids gaseous reagents. princeton.edu |

Organocatalytic and Biocatalytic Pathways

Organocatalysis: Organocatalysis avoids the use of metals, offering a greener alternative. A notable strategy is the formylation of aryl boronic acids using glyoxylic acid, catalyzed by an amine. nih.gov This approach would require the conversion of the aryl precursor into a boronic acid, which can then be formylated under mild, metal-free conditions. The reaction proceeds with operational simplicity and tolerates a wide range of functional groups. nih.gov

Biocatalysis: Biocatalytic methods employ enzymes or whole microorganisms to perform chemical transformations with high selectivity and under environmentally benign conditions (aqueous media, ambient temperature). youtube.com The synthesis of aromatic aldehydes can be achieved through several biocatalytic routes:

Oxidation of Primary Amines: Amine oxidases can convert primary amines into their corresponding aldehydes. nih.gov A synthetic route could be designed to produce 4-ethoxy-2,6-dimethylbenzylamine, which is then oxidized enzymatically.

Reduction of Carboxylic Acids: Carboxylic acid reductases (CARs) can directly reduce carboxylic acids to aldehydes.

Engineering Microorganisms: Metabolic engineering can be used to design microorganisms, like E. coli, that accumulate specific aldehydes. nih.gov This involves modifying metabolic pathways to channel precursors towards the desired aldehyde product while knocking out competing pathways that would further reduce the aldehyde to an alcohol. nih.gov

While biocatalysis offers significant green chemistry advantages, the development of a specific enzyme or microbial strain for a non-natural, polysubstituted substrate like this compound requires considerable research and development effort. nih.govscielo.org.mx

Solvent-Free and Ionic Liquid-Mediated Synthesis Protocols

The development of solvent-free and ionic liquid-mediated reactions represents a significant advancement in green chemistry. These approaches aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as promising alternative reaction media. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a variety of chemical transformations. In the context of aldehyde synthesis, hydrophobic ionic liquids have been explored for the selective oxidation of toluene (B28343) to benzaldehyde (B42025). uniroma1.it For instance, the use of [pmim]Tf2N (1-propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) as a solvent in a biphasic system with water has shown promise in the vanadium-catalyzed oxidation of toluene with hydrogen peroxide. uniroma1.it This system can achieve good yields of benzaldehyde with high selectivity, avoiding the over-oxidation to benzoic acid. uniroma1.it While a specific application to this compound is not detailed in the literature, the principles of this methodology could be extended to its synthesis from the corresponding substituted toluene. The use of an ionic liquid can facilitate the separation of the product and recycling of the catalyst, contributing to a more sustainable process.

Solvent-free reaction conditions, where the reactants themselves act as the solvent or the reaction is carried out in a solid state, offer another avenue for greener synthesis. These methods can lead to improved reaction rates, higher yields, and simplified work-up procedures. Research into quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (QPPO) incorporated with ionic liquids for anion exchange membranes demonstrates the compatibility of such substituted aromatic systems with ionic liquid environments, suggesting the feasibility of related synthetic applications. rsc.org

Table 1: Ionic Liquid-Mediated Oxidation of Toluene

| Catalyst | Oxidant | Ionic Liquid | Temperature (°C) | Yield of Benzaldehyde (%) | Selectivity (%) | Reference |

| NH4VO3 | H2O2 | [pmim]Tf2N | 25 | 24 | High | uniroma1.it |

| NH4VO3/KF | H2O2/O2 | None (biphasic) | 60 | 30 | High | uniroma1.it |

This table presents data for the oxidation of toluene, a model substrate, which provides a basis for potential application to the synthesis of this compound.

Electrochemical and Photochemical Synthetic Routes

Electrochemical and photochemical methods offer powerful alternatives to conventional synthesis, often proceeding under mild conditions with high selectivity and reduced use of stoichiometric reagents.

Indirect Electrolytic Oxidation for Benzaldehyde Isomers

Indirect electrolytic oxidation is a well-established technique for the synthesis of benzaldehydes from the corresponding toluenes. researchgate.netoriprobe.comgoogle.comgoogle.com This method involves the electrochemical regeneration of a redox mediator, which then chemically oxidizes the toluene derivative to the aldehyde. Common mediators include metal ions such as Ce(IV), Mn(III), and Co(III). researchgate.net The process avoids the direct oxidation of the substrate at the electrode surface, which can lead to over-oxidation and side reactions.

High current efficiencies and material yields have been reported for the indirect electrochemical oxidation of toluene and its derivatives. researchgate.net For example, the oxidation of toluene using a Ce(IV) mediator in perchloric acid has been shown to be an efficient process. researchgate.net The reaction conditions, such as current density, temperature, and electrolyte composition, can be optimized to maximize the yield of the desired aldehyde. While specific studies on this compound are scarce, the successful application of this method to other substituted toluenes suggests its potential for the target molecule. The presence of the electron-donating ethoxy and methyl groups would likely influence the oxidation potential and reaction kinetics.

Table 2: Indirect Electrolytic Oxidation of Toluene Derivatives

| Substrate | Mediator | Anode Material | Current Efficiency (%) | Yield (%) | Reference |

| Toluene | Ce(IV) | Platinized Titanium | High | High | researchgate.net |

| Toluene | Mn(III) | PbO2 | 82.8 | 76.3 | google.com |

| p-Xylene | - | Graphite | - | 62.9 (p-methylbenzaldehyde) | google.com |

| p-tert-Butyltoluene | - | - | 51.4 | 75.5 | google.com |

This table provides examples of the electrochemical synthesis of benzaldehyde and its analogs, illustrating the general applicability of the method.

Photo-Induced Transformations in Aromatic Systems

Photochemistry offers unique pathways for the synthesis and transformation of organic molecules by accessing excited electronic states. nih.govbeilstein-journals.org Photo-induced reactions can often be conducted at ambient temperature and can lead to products that are inaccessible through thermal routes.

The synthesis of aromatic aldehydes can be achieved through various photochemical strategies. For instance, a metal-free protocol for the activation of aromatic aldehydes for subsequent reactions has been developed using a photocatalyst and household lamps. nih.gov Another approach involves the synergistic use of enamine, photoredox, and cobalt triple catalysis for the desaturative synthesis of aromatic aldehydes from saturated precursors. nih.gov This method has been shown to be effective for a range of substrates, and the reaction conditions can be tuned to optimize the yield. nih.gov

Photo-induced transformations in aromatic systems, such as photoisomerization and photocyclization, are also well-documented. acs.orgresearchgate.netmdpi.comrsc.org The introduction of substituents on the aromatic ring can significantly influence the photochemical behavior. While direct photochemical synthesis of this compound from a precursor has not been explicitly reported, the principles of photo-induced oxidation and functionalization of aromatic systems provide a conceptual framework for its potential synthesis. For example, the photo-oxidation of the corresponding substituted toluene or benzyl (B1604629) alcohol could be a viable route.

Table 3: Photochemical Synthesis of Aromatic Aldehydes

| Method | Catalysts | Light Source | Substrate Scope | Key Features | Reference |

| Photocatalytic Activation | Thioxanthen-9-one | Household lamps | Aromatic aldehydes | Metal-free, one-pot synthesis of amides, esters, etc. | nih.gov |

| Desaturative Synthesis | Ir(dtbbpy)(ppy)2PF6, Co(dmgH)2PyCl, Morpholine | Blue LED | Saturated precursors | Synergistic triple catalysis | nih.gov |

This table highlights recent advances in the photochemical synthesis of aromatic aldehydes, demonstrating the potential for developing a route to this compound.

Mechanistic Studies of Chemical Transformations Involving 4 Ethoxy 2,6 Dimethylbenzaldehyde

Reactivity in Carbonyl Condensation Reactions

4-Ethoxy-2,6-dimethylbenzaldehyde serves as a versatile substrate in a variety of carbonyl condensation reactions, leading to the formation of diverse molecular architectures. Its reactivity is influenced by the electron-donating ethoxy group and the steric hindrance imposed by the two ortho-methyl groups.

Knoevenagel Condensation and its Variants

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has been successfully applied to this compound. This reaction typically involves the condensation of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. A notable variant, the Doebner modification, utilizes pyridine (B92270) and a carboxylic acid as the catalytic system, often leading to the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While specific studies detailing the Doebner modification with this compound are not prevalent, the general mechanism suggests its potential applicability.

Furthermore, sequential Knoevenagel condensations have been employed in multi-component reactions to construct complex heterocyclic systems. nih.gov For instance, a one-pot reaction involving an aldehyde, an active methylene compound like malononitrile (B47326), and another nucleophile can proceed through an initial Knoevenagel adduct, which then undergoes further transformations. nih.gov The steric bulk of the 2,6-dimethylphenyl group in this compound can influence the stereochemical outcome of these reactions.

Aldol (B89426) and Mannich Reactions with Diverse Nucleophiles

This compound is a viable electrophile in both Aldol and Mannich reactions. In the Aldol reaction, it reacts with an enol or enolate to form a β-hydroxy carbonyl compound. The acid-catalyzed Mannich reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, represents a key method for synthesizing β-amino carbonyl compounds. nih.gov The general mechanism involves the formation of an iminium ion from the aldehyde and amine, which then reacts with the carbanion generated from the active hydrogen compound.

The utility of the Mannich reaction is highlighted in the synthesis of various pharmaceutical agents. nih.gov While direct examples with this compound are not extensively documented in the provided results, the principles of the reaction support its potential as a substrate. The reaction can be performed under various conditions, including organocatalysis, to achieve enantioselective outcomes. nih.gov

Multi-Component Reactions (MCRs) for Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, often with high atom economy. nih.govmdpi.com this compound has been utilized as a key building block in various MCRs for the synthesis of a wide array of heterocyclic compounds. e-bookshelf.deresearchgate.net

One prominent example is the Hantzsch pyridine synthesis, a four-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to pyridines. Another significant MCR is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones.

The versatility of MCRs allows for the generation of large libraries of compounds for drug discovery and materials science. nih.govresearchgate.net The specific substitution pattern of this compound can impart unique properties to the resulting heterocyclic products.

| Reaction Type | Reactants | Product Class | Key Features |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated Compounds | C-C bond formation, often base-catalyzed. |

| Aldol Reaction | Aldehyde, Enol/Enolate | β-Hydroxy Carbonyls | Forms a new stereocenter. |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino Carbonyls | Three-component reaction. nih.gov |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia Source | Dihydropyridines/Pyridines | Four-component reaction. |

| Biginelli Reaction | Aldehyde, β-Dicarbonyl, Urea/Thiourea | Dihydropyrimidinones | One-pot synthesis of heterocycles. |

Stereochemical Control and Diastereoselectivity in Reactions

The steric hindrance provided by the two methyl groups ortho to the aldehyde functionality in this compound can play a significant role in directing the stereochemical outcome of reactions. In reactions where new stereocenters are formed, such as the Aldol and Mannich reactions, the bulky substituent can favor the formation of one diastereomer over the other.

For instance, in the reduction of related ketosugars, the stereoselectivity of the reaction is influenced by various factors, and similar principles can be applied to reactions involving this compound. The strategic use of this sterically hindered aldehyde can be a valuable tool in asymmetric synthesis.

Investigations into Oxidation and Reduction Processes

The aldehyde functional group of this compound is susceptible to both oxidation and reduction. Oxidation would convert the aldehyde to the corresponding carboxylic acid, 4-ethoxy-2,6-dimethylbenzoic acid. Various oxidizing agents can be employed for this transformation.

Conversely, reduction of the aldehyde would yield the corresponding alcohol, (4-ethoxy-2,6-dimethylphenyl)methanol. Common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are expected to efficiently carry out this conversion. The selective reduction of the aldehyde in the presence of other functional groups is a key consideration in synthetic planning.

Role as a Reactant in C-H Activation and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis. For this compound to participate in these reactions, it would typically first need to be functionalized with a suitable leaving group, such as a halide or a triflate, on the aromatic ring. The resulting aryl halide or triflate could then be coupled with a variety of organometallic or organic partners. The steric hindrance from the ortho-methyl groups could influence the efficiency of these coupling reactions.

Computational and Theoretical Investigations of 4 Ethoxy 2,6 Dimethylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific studies detailing the quantum chemical calculations for the electronic structure and molecular orbitals of 4-Ethoxy-2,6-dimethylbenzaldehyde were found in the public domain. Such studies would typically involve methods like Density Functional Theory (DFT) or other ab initio calculations to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of published research on the conformational analysis and molecular dynamics (MD) simulations of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule, particularly concerning the rotation around the single bonds of the ethoxy group and the aldehyde function. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment.

Prediction of Reaction Pathways and Energy Landscapes

Detailed predictions of reaction pathways and the corresponding energy landscapes for reactions involving this compound are not available in the current scientific literature. Such investigations would be invaluable for understanding its chemical reactivity, predicting the products of potential reactions, and elucidating reaction mechanisms. This would typically involve computational methods to map the potential energy surface and identify transition states.

Development of Structure-Reactivity and Structure-Selectivity Relationships

The development of quantitative structure-reactivity (QSRR) and structure-selectivity relationships (QSSR) for this compound has not been reported. These studies rely on correlating the structural or quantum chemical properties of a molecule with its observed reactivity or selectivity in a particular class of reactions. The absence of foundational computational data precludes the development of such predictive models for this specific compound.

Applications of 4 Ethoxy 2,6 Dimethylbenzaldehyde in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The aldehyde functional group is a cornerstone of organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions. The specific substitution pattern of 4-Ethoxy-2,6-dimethylbenzaldehyde provides a platform for creating sophisticated molecular structures.

Precursor in the Total Synthesis of Natural Products (excluding biological activity)

While direct application of this compound in the completed total synthesis of a specific natural product is not extensively documented in prominent literature, its structural motifs are relevant to synthetic strategies. Aldehydes are critical intermediates in many synthetic pathways. rug.nlliberty.edu For instance, the aldehyde group can readily participate in reactions such as Wittig olefination to form alkenes, Grignard reactions to generate secondary alcohols, and aldol (B89426) condensations to build larger carbon skeletons.

The cis-2,6-disubstituted dihydropyran core, for example, is a common feature in natural products and can be synthesized via Prins cyclization, a reaction involving an aldehyde. nih.gov The steric hindrance provided by the two ortho-methyl groups in this compound could influence the stereochemical outcome of such cyclizations, offering a potential route to specific diastereomers.

Intermediate in the Construction of Functional Organic Molecules

The synthesis of highly functionalized molecules for various applications often relies on the strategic use of specialized building blocks. rug.nl this compound serves as a valuable intermediate in this context. Its aldehyde functionality allows for its incorporation into larger systems through reactions that form imines, oximes, or hydrazones, which can be important linkages in molecular probes or dyes.

Furthermore, the aromatic ring can be a scaffold for further functionalization. The synthesis of substituted benzaldehydes is a key goal in developing new PET-tracers and other functional molecules, where the aldehyde provides a reactive handle for subsequent transformations. acs.org The presence of the ethoxy and dimethyl groups modifies the electronic properties and solubility of the resulting molecules, which can be tailored for specific applications.

Utilization in Materials Science Research

The precise geometry and reactive nature of this compound make it a compelling candidate for the bottom-up construction of advanced organic materials.

Monomer in Polymer and Oligomer Synthesis (excluding specific material properties)

This aldehyde can serve as a monomer in polymerization reactions, particularly polycondensation. The most notable examples are in the synthesis of imine-linked polymers, such as Covalent Organic Frameworks (COFs). In these reactions, the aldehyde condenses with multifunctional amines to form a repeating network of covalently bonded monomers. The structure of the aldehyde, with its defined substitution pattern, directly translates into the geometry and pore environment of the resulting polymer.

Modulator or Building Block in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks are crystalline porous polymers with tunable structures, making them promising for applications in gas storage, separation, and catalysis. acs.org The synthesis of highly crystalline COFs is often challenging, but can be improved through the use of "modulators," which are simple molecules that compete with the building blocks (monomers) to slow down the reaction and allow for more ordered crystal growth. rsc.org

This compound can function in two key roles in COF synthesis:

Building Block (Monomer): It can be used as the aldehyde monomer in a condensation reaction with a multivalent amine, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), to form a stable, imine-linked COF. acs.orgrsc.org The reaction proceeds via the formation of a Schiff base, creating a robust and porous framework. mdpi.com

Below is a table illustrating how this compound could be used as a building block with various amine linkers to form COFs.

| Aldehyde Building Block | Amine Co-Monomer | Resulting Linkage Type | Potential COF Topology |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Imine (Schiff Base) | 2D Hexagonal |

| This compound | p-Phenylenediamine | Imine (Schiff Base) | 1D Linear Polymer or 2D Sheet |

| This compound | 1,3,5,7-Tetrakis(4-aminophenyl)adamantane | Imine (Schiff Base) | 3D Diamondoid |

Ligand or Precursor for Catalytic Systems

The reaction of aldehydes with primary amines to form Schiff bases is a foundational method for synthesizing a vast class of ligands for coordination chemistry. uitm.edu.mynih.gov These ligands can coordinate with various transition metals to form complexes that function as catalysts.

This compound can be readily converted into a Schiff base ligand through condensation with an appropriate amine. uitm.edu.myscience.gov The resulting imine nitrogen atom serves as a donor to a metal center. The properties of the resulting metal complex can be tuned by the substituents on the aldehyde.

Steric Influence: The two methyl groups ortho to the imine bond provide significant steric bulk. This can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or limiting the number of ligands that can bind, which is crucial for controlling catalytic selectivity.

Electronic Influence: The electron-donating ethoxy group at the para position increases the electron density on the aromatic ring and, consequently, on the imine nitrogen. This can enhance the donor strength of the ligand, affecting the electronic properties and reactivity of the metal catalyst. mdpi.comresearchgate.net

A hypothetical catalytic system could be formed as shown in the table below.

| Aldehyde Precursor | Amine Precursor | Resulting Ligand Type | Metal Center | Potential Catalytic Application |

| This compound | 2-Amino-6-methoxybenzothiazole | Bidentate Schiff Base (N,N-donor) | Co(II), Ni(II), Cu(II) | Oxidation, Reduction Reactions |

| This compound | o-Phenylenediamine | Tetradentate Schiff Base (N,N,N,N-donor) | Fe(III), Cr(III) | Polymerization, C-C Coupling |

| This compound | Chiral 1,2-Diaminocyclohexane | Chiral Tetradentate Schiff Base | Mn(III), Ru(II) | Asymmetric Epoxidation, Hydrogenation |

Lack of Specific Research Findings on this compound in Tandem and Cascade Reactions

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research detailing the application of this compound as a reagent in tandem and cascade reaction sequences. While the principles of tandem and cascade reactions are well-established in advanced organic synthesis for the efficient construction of complex molecules from simpler starting materials, published studies explicitly employing this compound in these methodologies could not be identified.

Tandem and cascade reactions, by their nature, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. These processes are highly valued for their atom and step economy, leading to increased efficiency and reduced waste. The utility of an aromatic aldehyde in such a sequence would typically involve its carbonyl group participating in reactions like aldol condensations, Mannich reactions, Wittig reactions, or multicomponent reactions, which then trigger subsequent cyclizations or rearrangements.

The substitution pattern of this compound, with its electron-donating ethoxy group and sterically hindering ortho-methyl groups, would be expected to influence its reactivity in such sequences. The ethoxy group would activate the aromatic ring towards electrophilic substitution and potentially influence the reactivity of the aldehyde group. The ortho-methyl groups would impose significant steric hindrance around the formyl group, which could affect its accessibility for nucleophilic attack, a key step in many tandem processes. This steric hindrance might necessitate specific catalysts or reaction conditions to overcome.

While there is a wealth of information on the use of various benzaldehyde (B42025) derivatives in a multitude of tandem and cascade reactions, specific and detailed research findings, including reaction schemes, yields, and substrate scopes, for this compound remain elusive in the public domain. The scientific community has not, to date, published research that focuses on the unique reactivity of this particular compound within the context of tandem and cascade reaction design. Therefore, no data tables or detailed research findings on its application in this specific area of advanced organic synthesis can be provided.

Design and Synthesis of Novel Derivatives and Analogues of 4 Ethoxy 2,6 Dimethylbenzaldehyde

Structural Modifications for Tunable Reactivity and Selectivity

The reactivity of 4-ethoxy-2,6-dimethylbenzaldehyde is primarily governed by the interplay of steric and electronic effects exerted by its substituents. The two methyl groups at the ortho positions relative to the aldehyde function create significant steric hindrance. This bulkiness can modulate the accessibility of the carbonyl carbon to nucleophiles, often leading to higher selectivity in reactions. For instance, in reactions like acetal (B89532) formation, the use of 2,6-dimethylbenzaldehyde (B72290) has been shown to restore selectivity for the desired product compared to the unsubstituted benzaldehyde (B42025). researchgate.net This principle suggests that derivatives of this compound can be employed in complex syntheses where chemo- and stereoselectivity are crucial.

The electronic properties are influenced by the strong electron-donating para-ethoxy group and the moderately electron-donating ortho-methyl groups. These groups increase the electron density on the aromatic ring and can influence the electrophilicity of the aldehyde's carbonyl carbon. This electronic activation can be tuned by modifying the ethoxy group or by introducing electron-withdrawing or -donating substituents elsewhere on the ring, thereby altering the molecule's reaction profile in condensations, oxidations, and reductions.

Isosteric and Bioisosteric Replacements (focus on chemical properties and synthesis, not biological)

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry and materials science for modifying a molecule's physicochemical properties while retaining or refining its core structural and electronic features. wikipedia.orgnih.gov For this compound, these replacements can be applied to the ethoxy group, the methyl groups, or the entire aromatic system to systematically alter properties like solubility, lipophilicity, and hydrogen bonding capacity. cambridgemedchemconsulting.com

Key Replacement Strategies:

Ethoxy Group Modification: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy) to fine-tune lipophilicity. Replacing the ether oxygen with sulfur to create a thioether (-SCH₂CH₃) introduces different electronic and steric properties.

Aldehyde Group Isosteres: The aldehyde functional group itself can be replaced with isosteres like a nitrile (-CN) or a ketone (-COR) to explore different chemical reactivity pathways.

| Original Group | Isosteric/Bioisosteric Replacement | Anticipated Change in Chemical Property |

|---|---|---|

| Ethoxy (-OCH₂CH₃) | Thioethoxy (-SCH₂CH₃) | Increased lipophilicity, altered bond angles and electronic character. |

| Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Increased steric bulk near the para position. |

| Phenyl Ring | Thiophene Ring | Modification of aromaticity and ring electronics; potential for new reaction sites. researchgate.net |

| Phenyl Ring | Pyridine (B92270) Ring | Introduction of a basic nitrogen atom, altering solubility and H-bonding capability. researchgate.net |

| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Switches electronic effect from donating to strongly withdrawing; increases lipophilicity. cambridgemedchemconsulting.com |

Preparation of Chiral Analogues and Enantioselective Synthesis

Introducing chirality to the this compound framework can be achieved through enantioselective reactions targeting the aldehyde group or by incorporating chiral auxiliaries. The synthesis of single-enantiomer derivatives is critical in fields where specific stereochemistry is required.

Common strategies include:

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard, organolithium) or enolates to the aldehyde can be rendered enantioselective by using chiral ligands, catalysts, or stoichiometric chiral reagents.

Enantioselective Reduction: The carbonyl group can be reduced to a chiral alcohol using chiral reducing agents, such as those derived from boranes complexed with chiral amino alcohols.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct subsequent reactions to proceed stereoselectively, after which the auxiliary can be cleaved.

| Reaction Type | Reagents/Catalyst Example | Product Type |

|---|---|---|

| Asymmetric Alkylation | R-MgX + Chiral Ligand (e.g., SPARTEINE) | Chiral Secondary Alcohol |

| Asymmetric Aldol (B89426) Reaction | Ketone + Chiral Catalyst (e.g., Proline) | Chiral β-Hydroxy Ketone |

| Enantioselective Reduction | BH₃ + Chiral Oxazaborolidine (CBS Catalyst) | Chiral Primary Alcohol |

Functionalization of the Ethoxy Side Chain and Aromatic Ring

Further diversification of the this compound scaffold can be accomplished by chemically modifying the ethoxy side chain and the aromatic ring.

Ethoxy Side Chain Functionalization: The ether linkage of the ethoxy group is generally stable, but it can be cleaved under specific, often harsh, conditions using reagents like boron tribromide (BBr₃) or strong acids to yield the corresponding 4-hydroxy-2,6-dimethylbenzaldehyde. This phenolic derivative provides a new handle for further reactions, such as esterification or the synthesis of different ethers. Procedures for selective demethylation in the presence of ethyl ethers suggest that the ethoxy group offers a degree of stability compared to a methoxy group. orgsyn.org

Aromatic Ring Functionalization: The aromatic ring is activated towards electrophilic aromatic substitution by the strong electron-donating ethoxy group and the two methyl groups. These substituents direct incoming electrophiles primarily to the C3 and C5 positions (ortho to the ethoxy group).

Nitration: Reaction with nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the ring, typically at the C3 position.

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or molecular bromine can install halogen atoms, which can serve as handles for subsequent cross-coupling reactions.

Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon-carbon bonds, although the steric hindrance from the existing methyl groups may limit the scope of this reaction.

Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde Moiety

The aldehyde group of this compound is a versatile functional group for constructing a wide variety of heterocyclic systems through condensation and cyclization reactions.

Synthesis of Pyridines: Condensation with an enamine or an active methylene (B1212753) compound in the presence of ammonia (B1221849) or an ammonium (B1175870) salt can lead to the formation of substituted pyridine rings through Hantzsch-type reactions or other related methodologies.

Synthesis of Chromenes and Aurones: The molecule can serve as a key building block in the synthesis of flavonoid-type structures. For example, condensation with 2'-hydroxyacetophenones can lead to chalcones, which can then be cyclized to flavones or, via alternative pathways, aurones. researchgate.net Reaction with active methylene compounds like malononitrile (B47326) in the presence of a base can initiate a cascade reaction to form substituted 4H-chromenes. nih.gov

Synthesis of Pyrimidines and Thiazoles: Condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) derivatives can be used to construct pyrimidine (B1678525) rings. nih.gov Similarly, reaction with aminothiols can lead to the formation of thiazole (B1198619) or thiazine (B8601807) derivatives.

| Target Heterocycle | Key Reagents | General Reaction Type |

|---|---|---|

| Pyridine | β-Ketoester, Ammonia | Hantzsch Pyridine Synthesis |

| 4H-Chromene | Malononitrile, Resorcinol derivative | Knoevenagel Condensation/Cyclization nih.gov |

| Aurone | 4,6-Dimethoxybenzofuran-3(2H)-one | Condensation researchgate.net |

| Pyrimidine | Ethyl acetoacetate, Thiourea | Biginelli-type Reaction |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Solid-State NMR and X-ray Crystallography for Supramolecular Interactions and Polymorphism

In the solid state, molecules of substituted benzaldehydes are often held together by a network of weak intermolecular forces, including C–H···O hydrogen bonds, π–π stacking interactions, and van der Waals forces. nih.gov For instance, the crystal structure of 4-Ethoxy-3-methoxybenzaldehyde (B93258) reveals that the molecules are linked into sheets by weak C–H···O interactions. nih.gov These sheets are further organized into a three-dimensional structure through C–H···π interactions. nih.gov The planarity of the benzaldehyde (B42025) moiety and the orientation of the substituent groups play a crucial role in determining the efficiency of these packing interactions. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and is influenced by the subtle interplay of intermolecular forces. Different polymorphs can exhibit distinct physical properties. While no specific polymorphs of 4-Ethoxy-2,6-dimethylbenzaldehyde have been reported, studies on other benzaldehyde derivatives suggest that variations in crystallization conditions could potentially lead to different crystalline forms. nih.gov

Table 1: Crystallographic Data for the Related Compound 4-Ethoxy-3-methoxybenzaldehyde nih.gov

| Parameter | Value |

| Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5314 (16) |

| b (Å) | 8.7905 (11) |

| c (Å) | 9.3363 (13) |

| β (°) | 97.339 (14) |

| Volume (ų) | 938.6 (2) |

| Z | 4 |

Solid-state NMR spectroscopy complements X-ray crystallography by providing information about the local environment of specific atomic nuclei (e.g., ¹³C, ¹H). nih.govyoutube.com It is particularly powerful for characterizing disordered materials and for distinguishing between different polymorphic forms. For substituted benzaldehydes, ¹³C ssNMR can reveal details about the conformation of the aldehyde and ethoxy groups and the nature of their interactions with neighboring molecules. capes.gov.brdocbrown.info

Advanced Mass Spectrometry Techniques for Reaction Intermediates and Complex Mixtures

Advanced mass spectrometry (MS) techniques are crucial for identifying and characterizing transient reaction intermediates and for analyzing complex product mixtures that may arise during the synthesis or degradation of this compound. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), allow for the soft ionization of molecules and the subsequent fragmentation to elucidate their structures. jst.go.jpacs.org

The fragmentation patterns observed in the mass spectra of substituted benzaldehydes are highly dependent on the nature and position of the substituents on the aromatic ring. jst.go.jp Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (•CHO) or the entire aldehyde group (–CHO), as well as cleavages within the substituent groups. docbrown.info For this compound, one would expect to observe characteristic fragments corresponding to the loss of the ethoxy group, methyl groups, and the aldehyde functionality.

The study of reaction intermediates is often challenging due to their short lifetimes. Techniques like gas-phase ion-molecule reactions studied by ion cyclotron resonance (ICR) spectroscopy can provide valuable data on the intrinsic reactivity of ions derived from the parent molecule. nist.gov Furthermore, the synthesis of functionalized benzaldehydes often involves multi-step, one-pot procedures where the identification of intermediates within the reaction mixture is key to optimizing the reaction conditions. acs.org

Table 2: Common Mass Spectral Fragments for Benzaldehyde docbrown.info

| m/z | Ion |

| 106 | [C₇H₆O]⁺ (Molecular Ion) |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

| 51 | [C₄H₃]⁺ |

Time-Resolved Spectroscopy for Elucidating Reaction Dynamics

Time-resolved spectroscopy is a powerful tool for studying the dynamics of photochemical and photophysical processes on timescales ranging from femtoseconds to seconds. photoscience.plnumberanalytics.com These techniques allow for the direct observation of excited states and transient intermediates, providing a detailed picture of reaction mechanisms. numberanalytics.comorientjchem.org

The photochemistry of benzaldehyde and its derivatives has been extensively studied. acs.orgacs.org Upon absorption of UV light, these molecules can undergo a variety of processes, including intersystem crossing to triplet states, photoreduction, and photoisomerization. Time-resolved techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy can monitor the formation and decay of the excited singlet and triplet states, as well as any subsequent chemical intermediates. photoscience.pl

For this compound, the presence of electron-donating ethoxy and methyl groups is expected to influence the energies and lifetimes of its excited states compared to unsubstituted benzaldehyde. Time-resolved studies could reveal how these substituents affect the rates of intersystem crossing and the reactivity of the resulting triplet state. Such studies are crucial for understanding the photostability of the compound and for designing photochemical reactions involving this molecule.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. hebmu.edu.cn These methods are essential for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral compounds.

While this compound itself is an achiral molecule, it can be used as a chromophoric reporter in the study of chiral molecules. For instance, it can be reacted with a chiral alcohol to form a chiral acetal (B89532). The resulting derivative will exhibit a characteristic CD spectrum, the sign and intensity of which can be correlated with the absolute configuration of the chiral alcohol. researchgate.net This approach, known as the exciton (B1674681) chirality method, is a powerful tool in stereochemical analysis.

Furthermore, it is possible to induce circular dichroism in achiral molecules by placing them in a chiral environment, such as a chiral solvent or in the presence of a chiral host molecule. capes.gov.br This induced circular dichroism (ICD) can provide information about the nature of the intermolecular interactions between the achiral guest and the chiral host. Although no specific studies on the chiroptical properties of this compound have been reported, the principles of ICD suggest that this technique could be employed to study its interactions with chiral systems.

Future Research Trajectories for 4 Ethoxy 2,6 Dimethylbenzaldehyde

Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction

The complexity of synthesizing polysubstituted aromatic compounds like 4-ethoxy-2,6-dimethylbenzaldehyde makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing synthetic chemistry by predicting viable reaction pathways and optimizing reaction conditions. engineering.org.cnnih.govresearchgate.netchemrxiv.org

Furthermore, machine learning models can predict the outcomes of unknown reactions with increasing accuracy. By inputting the structure of this compound and potential reactants and catalysts, these models can forecast product yields, identify potential side products, and suggest optimal reaction parameters such as temperature, solvent, and reaction time. This predictive capability can significantly reduce the amount of empirical experimentation required, accelerating the discovery of new transformations and applications for this compound.

Table 1: Application of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Retrosynthesis Prediction | Algorithms propose synthetic routes by working backward from the target molecule to simpler starting materials. engineering.org.cn | Identification of novel, more efficient, and cost-effective synthetic pathways. |

| Reaction Outcome Prediction | Machine learning models predict the products and yields of a chemical reaction under specific conditions. | Optimization of reaction conditions to maximize yield and minimize byproducts, reducing experimental workload. |

| Catalyst Design | AI can be used to design novel catalysts with specific properties tailored for a particular reaction. | Development of catalysts that can overcome the steric hindrance of the 2,6-dimethyl substitution, enabling new transformations. |

| Automated Synthesis | Integration of AI with robotic platforms to perform chemical reactions autonomously. | High-throughput screening of reaction conditions and rapid synthesis of derivatives for further study. |

Development of More Sustainable and Atom-Economical Synthetic Processes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org Future research on this compound will undoubtedly focus on developing more sustainable and atom-economical synthetic routes.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. beilstein-journals.org Traditional synthetic methods often employ stoichiometric reagents that are not incorporated into the final product, leading to significant waste generation. Future efforts will likely concentrate on the use of catalytic methods, which can facilitate transformations with high efficiency and selectivity while minimizing waste. rug.nlresearchgate.net

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, is another promising avenue for improving the sustainability of this compound synthesis. rug.nlacs.org This approach can significantly reduce solvent usage, energy consumption, and waste production.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic amounts of less toxic reagents. rug.nlresearchgate.net |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Utilizes greener solvents like water, supercritical fluids, or solvent-free conditions. beilstein-journals.org |

| Atom Economy | Can be low due to the formation of stoichiometric byproducts. | High, as most of the atoms from the reactants are incorporated into the final product. beilstein-journals.org |

| Energy Consumption | May require high temperatures and long reaction times. | Often proceeds under milder conditions, potentially accelerated by catalysis. |

| Waste Generation | Can produce significant amounts of chemical waste. | Minimal waste is generated due to higher efficiency and fewer purification steps. |

Exploration of Unconventional Reactivity under Flow Chemistry and Microreactor Conditions

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional batch processing. acs.orgscispace.comnih.govbeilstein-journals.orgmdpi.com These benefits are particularly relevant for the synthesis and transformation of reactive species like aldehydes. The use of microreactors, which are small-scale flow reactors with high surface-area-to-volume ratios, allows for precise control over reaction parameters such as temperature, pressure, and mixing. scispace.combeilstein-journals.org

For reactions involving this compound, flow chemistry can enable:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly exothermic or potentially explosive reactions.

Improved Selectivity: Precise temperature control can suppress the formation of unwanted byproducts, leading to cleaner reaction profiles and higher yields of the desired product.

Access to Novel Reactivity: The ability to operate at elevated temperatures and pressures in a controlled manner can unlock new reaction pathways that are not accessible under standard batch conditions. acs.org

Facilitated Scale-up: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the system for a longer duration or using multiple reactors in parallel. scispace.com

Future research will likely explore a range of transformations of this compound under flow conditions, including oxidations, reductions, and carbon-carbon bond-forming reactions, to exploit the unique advantages of this technology.

Table 3: Comparison of Batch vs. Flow Chemistry for Aldehyde Transformations

| Parameter | Batch Chemistry | Flow Chemistry / Microreactors |

|---|---|---|

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. nih.gov |

| Mass Transfer | Can be limited by mixing efficiency. | Rapid mixing allows for excellent mass transfer. |

| Reaction Control | Less precise control over temperature and residence time. | Precise control over all reaction parameters. beilstein-journals.org |

| Safety | Higher risk due to larger volumes of reactants. | Inherently safer due to small reaction volumes. scispace.com |

| Scalability | Can be challenging and may require process redesign. | Generally more straightforward to scale up. scispace.com |

Design of Novel Catalysts Specifically Tailored for Transformations Involving Sterically Hindered Benzaldehydes

The steric hindrance imposed by the two methyl groups in the ortho positions of this compound presents a significant challenge for many chemical transformations. These bulky substituents can restrict access to the aldehyde functional group, thereby reducing its reactivity. A key area of future research will be the design and development of novel catalysts that can effectively operate in this sterically demanding environment.

This may involve the use of:

Organocatalysts: Small organic molecules that can catalyze reactions with high selectivity. Certain N-heterocyclic carbenes (NHCs), for instance, have shown promise in catalyzing reactions of sterically hindered aldehydes. nih.gov

Transition Metal Catalysts: The development of transition metal complexes with tailored ligand architectures can create catalytic pockets that accommodate sterically encumbered substrates.

Nanocatalysts: The unique properties of nanomaterials can be harnessed to create highly active and selective catalysts.

Biocatalysts: Enzymes, with their precisely defined active sites, can offer unparalleled selectivity for the transformation of specific substrates. Directed evolution techniques can be employed to engineer enzymes that are specifically adapted to react with this compound.

The goal of this research will be to develop catalytic systems that not only tolerate the steric bulk of the substrate but also exhibit high activity and selectivity, enabling a broader range of chemical modifications of the this compound scaffold.

Table 4: Strategies for Catalyst Design for Sterically Hindered Aldehydes

| Catalyst Type | Design Strategy | Potential Advantage for this compound |

|---|---|---|

| Organocatalysts | Modification of the catalyst backbone to create a more open active site. | Can promote reactions like the benzoin condensation or Stetter reaction. nih.gov |

| Transition Metal Catalysts | Synthesis of ligands that are both bulky and flexible to accommodate the substrate. | Enables a wide range of cross-coupling and C-H activation reactions. |

| Nanocatalysts | Control of particle size and surface chemistry to enhance catalytic activity. | High surface area can lead to increased reaction rates. |

| Biocatalysts (Enzymes) | Directed evolution to mutate the active site for improved substrate binding and turnover. | Unprecedented levels of chemo-, regio-, and stereoselectivity. |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-2,6-dimethylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via directed ortho-metalation strategies. For example, tert-butyl lithium in tetrahydrofuran (THF) at low temperatures (-78°C) followed by quenching with dimethylformamide (DMF) yields aldehydes via formylation. Adjusting stoichiometry, temperature (-78°C to 20°C), and reaction time (3 hours) optimizes yields (~62%) . Alternative routes involve ethoxy-substituted intermediates reacted with amines under reflux conditions (10 hours), though yields depend on solvent choice (e.g., ethanol/hexane recrystallization) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization using mixed solvents (e.g., H₂O/MeOH, 3:1 v/v) is effective for isolating crystalline products. Column chromatography with silica gel and gradients of ethyl acetate/hexane can resolve impurities. Purity (>95%) should be confirmed via HPLC or GC-MS .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) mitigate hydrolysis risks. Stability tests via periodic NMR or FT-IR are recommended .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include δ ~10.0 ppm (aldehyde proton), δ ~1.4 ppm (ethoxy -CH₃), and aromatic protons at δ 6.2–7.0 ppm.

- MS (ESI+) : Molecular ion [M+H]⁺ expected at m/z 193.1.

- IR : Strong C=O stretch ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimize lithiation steps using tert-butyl lithium at -78°C to prevent side reactions. Quenching with DMF at controlled temperatures (≤20°C) minimizes byproducts. Post-reaction purification via flash chromatography (hexane/ethyl acetate, 4:1) improves yield . Kinetic studies (e.g., in situ FT-IR) can identify rate-limiting steps .

Q. How should discrepancies in reported NMR data for this compound be addressed?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Standardize acquisition parameters (300–400 MHz, 25°C) and reference against internal standards (TMS). Compare with analogs (e.g., 2,4-Dihydroxy-3,6-dimethylbenzaldehyde, δ 12.72 ppm for phenolic -OH) .

Q. What computational methods predict the reactivity of this compound in derivatization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electrophilic aromatic substitution at the para-position. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites. Solvent effects (e.g., THF polarity) are modeled using PCM .

Q. What mechanistic insights guide derivatization of this compound with amines?

- Methodological Answer : The aldehyde group undergoes Schiff base formation with primary amines (e.g., 4-benzylpiperazine) under reflux. Catalytic acid (HCl) or molecular sieves accelerates imine formation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Data Contradictions and Resolution

- Synthesis Yield Variability : Lower yields (e.g., 62% vs. 87% in analogs) may stem from competing side reactions (e.g., over-lithiation). Controlled addition of reagents and inert atmosphere improve reproducibility .

- Storage Stability : While 0–6°C is recommended, some analogs remain stable at RT if purified to >97% purity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to validate storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.